2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid is an organosilicon compound that features a thiazole ring substituted with a trimethylsilyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a silylated acyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of sensitive intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its ability to interact with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The thiazole ring can participate in coordination chemistry, forming complexes with metal ions that can catalyze specific reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethylsulfonyl (SES) amino acids: These compounds also feature a trimethylsilyl group and are used in similar applications.
Trimethylsilyl esters: These compounds are used as intermediates in organic synthesis and share similar reactivity patterns.
Uniqueness
2-(Trimethylsilyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to other trimethylsilyl-containing compounds .
Properties
Molecular Formula |
C7H11NO2SSi |
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Molecular Weight |
201.32 g/mol |
IUPAC Name |
2-trimethylsilyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO2SSi/c1-12(2,3)7-8-5(4-11-7)6(9)10/h4H,1-3H3,(H,9,10) |
InChI Key |
NTNRMEDIGFHKCP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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